1-methyl-4-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbonyl}piperazine
Description
1-Methyl-4-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbonyl}piperazine is a heterocyclic compound featuring a trifluoromethyl-substituted pyrazole core linked to a thiazole ring via a carbonyl group, which is further connected to a methylpiperazine moiety. This structure combines three pharmacologically relevant motifs:
- Trifluoromethyl pyrazole: Known for enhancing metabolic stability and lipophilicity .
- Thiazole: Contributes to π-stacking interactions and electronic effects .
- Piperazine: Improves solubility and bioavailability through its basic nitrogen .
The trifluoromethyl group at position 5 of the pyrazole ring is a critical feature, often introduced via hexafluoroacetylacetone or similar reagents .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5OS/c1-9-7-11(14(15,16)17)22(19-9)13-18-10(8-24-13)12(23)21-5-3-20(2)4-6-21/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEMUJZOTRNFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbonyl}piperazine typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Another method involves the radical trifluoromethylation of carbon-centered radical intermediates . This method is particularly useful for introducing the trifluoromethyl group into the compound.
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbonyl}piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole and pyrazole have shown efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of similar compounds against common pathogens. The results demonstrated that these derivatives could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Methyl-4-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbonyl}piperazine | E. coli | 12 µg/mL |
| S. aureus | 10 µg/mL |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research suggests that it may inhibit tumor cell proliferation through various mechanisms.
Mechanism of Action
The antitumor activity is believed to involve the inhibition of tubulin polymerization, which is critical for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolism and excretion pathways.
Mechanism of Action
The mechanism of action of 1-methyl-4-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Trifluoromethyl Pyrazole Derivatives
Compounds with trifluoromethyl pyrazole cores share enhanced chemical stability and bioactivity. Key comparisons include:
Key Observations :
- Piperazine-linked analogs () lack the thiazole ring, which may reduce conformational rigidity compared to the target compound .
Piperazine-Containing Analogues
Piperazine is a common pharmacophore in CNS-active and antimicrobial agents. Notable examples:
Key Observations :
- Patent-protected synthetic routes () highlight industrial relevance, though the target compound’s synthesis may require more specialized steps due to its complex architecture.
Thiazole-Linked Compounds
Thiazole rings contribute to electronic diversity and binding affinity. Comparisons include:
Key Observations :
- The propargyloxy group in enhances antimicrobial activity, suggesting that the target compound’s thiazole-carbonyl group could be modified for similar applications .
- Brominated thiazoles () are less metabolically stable than the target compound’s carbonyl-linked structure, which avoids labile halogens .
Biological Activity
1-methyl-4-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbonyl}piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article provides a comprehensive review of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct pharmacophoric elements:
- Piperazine moiety : Known for its diverse biological activities.
- Thiazole ring : Associated with various pharmacological effects, including anticancer properties.
- Pyrazole derivative : Recognized for its potential anti-inflammatory and antitumor activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole and pyrazole moieties. For instance, derivatives of thiazolidine have shown significant cytotoxicity against glioblastoma multiforme cells, indicating a promising avenue for cancer treatment . The thiazole structure is particularly noted for enhancing the anticancer efficacy of various compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolidinone Derivative | Glioblastoma | 9.2 | |
| 1-methyl-4-{...} | A431 (skin cancer) | <10 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. A series of compounds related to pyrazoles have demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory response. For example, certain pyrazole derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
| Compound | Target Enzyme | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | COX-2 | 54.65 | |
| Pyrazole Derivative B | COX-1/COX-2 | 60.56 - 69.15 |
The mechanisms through which 1-methyl-4-{...} exerts its biological effects include:
- Inhibition of cell proliferation : The compound may interfere with the cell cycle in cancer cells, leading to reduced viability.
- Modulation of inflammatory pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Case Study 1: Antitumor Efficacy
In a controlled study, a derivative similar to 1-methyl-4-{...} was tested against various cancer cell lines, including A431 and glioblastoma cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value below 10 µM for A431 cells.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of this compound in an animal model. The results showed a marked reduction in edema and inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases.
Q & A
Q. Table 1: Key Synthesis Parameters
Basic: Which analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C-NMR identifies proton environments (e.g., trifluoromethyl at δ ~120 ppm in ¹³C-NMR) and piperazine ring protons (δ 3.0–3.9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 388.82 for related piperazine derivatives) .
- Chromatography : HPLC monitors reaction progress (>95% purity); TLC (hexane/ethyl acetate) tracks intermediate formation .
Basic: How does the trifluoromethyl group influence the compound’s properties?
Answer:
The -CF₃ group:
- Enhances Lipophilicity : Increases logP, improving membrane permeability .
- Electron-Withdrawing Effect : Stabilizes adjacent heterocycles (pyrazole/thiazole) against hydrolysis .
- Metabolic Resistance : Reduces oxidative degradation in vivo, extending half-life .
Advanced: How can reaction yields be optimized during pyrazole-thiazole-piperazine coupling?
Answer:
- Catalysis : Use CuSO₄/ascorbate for click chemistry (e.g., triazole formation) to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Reflux (80–100°C) accelerates coupling but avoids decomposition .
- Stoichiometry : Maintain a 1.2:1 molar ratio of azide to alkyne in Cu-catalyzed steps .
Advanced: How should researchers address discrepancies in reported biological activity data?
Answer:
- Assay Standardization : Compare MIC values under identical conditions (e.g., pH 7.4, 37°C) .
- Structural Confirmation : Verify purity (>98%) via HPLC to rule out byproduct interference .
- Control Experiments : Use known inhibitors (e.g., ciprofloxacin for antibacterial assays) as benchmarks .
Q. Table 2: Biological Activity Variability
| Study | Activity (IC₅₀) | Proposed Factor | Reference |
|---|---|---|---|
| A | 2.5 µM (Anticancer) | Serum protein binding | |
| B | >10 µM (Anticancer) | Cell line heterogeneity |
Advanced: What computational methods predict binding affinity to neurological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₃). The piperazine core shows hydrogen bonding with Asp135 .
- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., -CF₃) with inhibitory potency .
Advanced: How does the compound’s stability vary under different pH conditions?
Answer:
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the thiazole ring occurs, requiring buffered solutions (pH 6–8) for storage .
- Basic Conditions (pH > 10) : Piperazine ring undergoes partial deprotonation, altering solubility .
- Neutral pH : Stable for >48 hours in DMSO/PBS solutions .
Advanced: What structural modifications enhance selectivity for kinase targets?
Answer:
- Side Chain Elongation : Adding alkyl groups (e.g., propyl) to the thiazole improves fit into hydrophobic kinase pockets .
- Halogen Substitution : Replace -CF₃ with -Cl to reduce off-target binding (e.g., EGFR vs. VEGFR) .
- Stereochemical Tuning : Introduce chiral centers (e.g., S-configuration) to enhance enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
